5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by its unique structure that includes both fluorine and nitro substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications as a building block for more complex molecules.
This compound can be synthesized through several methods, typically involving the reaction of specific precursors such as hydrazides and carboxylic acid derivatives. The synthesis often requires controlled conditions to ensure the formation of the desired oxadiazole structure.
5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is classified as a 1,2,4-oxadiazole derivative. It is recognized for its aromatic properties and the presence of functional groups that enhance its reactivity and potential biological activity.
The synthesis of 5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of a hydrazide with a corresponding acyl chloride. A common synthetic route includes:
The cyclization leads to the formation of the oxadiazole ring through a series of nucleophilic substitutions and eliminations. The efficiency of this reaction can be influenced by factors such as solvent choice, temperature, and the presence of catalysts.
The molecular structure of 5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can be represented as follows:
The compound typically exhibits distinct spectral characteristics in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy that can be used for identification and purity assessment.
5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions:
The mechanism of action for 5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific biological targets. The compound can bind to enzymes or receptors, modifying their activity which may lead to various biological effects. The presence of fluorine and nitro groups enhances its binding affinity and specificity for certain targets, making it a candidate for further drug development studies.
5-(4-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several scientific uses:
This compound exemplifies the versatility and importance of oxadiazoles in both synthetic chemistry and biological applications, highlighting its potential for future research and development endeavors.
1,2,4-Oxadiazoles represent a structurally unique class of five-membered heterocyclic compounds characterized by a ring system containing one oxygen atom and two nitrogen atoms (positions 1,2, and 4). This heteroaromatic system exhibits significant thermal stability and metabolic resistance, making it a privileged scaffold in medicinal chemistry and materials science. The 1,2,4-oxadiazole ring demonstrates distinct electronic properties due to the presence of multiple electronegative atoms, enabling diverse non-covalent interactions with biological targets. Its role as a bioisostere for ester and amide functionalities addresses hydrolysis vulnerabilities in drug candidates while maintaining comparable spatial and electronic profiles [6]. Historically, this scaffold evolved from laboratory curiosities (first synthesized by Tiemann and Krüger in 1884) to foundational components in FDA-approved drugs like the antitussive Oxolamine and the antiviral Pleconaril [6]. The structural versatility of the 1,2,4-oxadiazole ring allows for regioselective disubstitution at the 3- and 5-positions, enabling precise modulation of steric, electronic, and pharmacokinetic properties in drug design campaigns.
The 1,2,4-oxadiazole ring is a planar, π-deficient heteroaromatic system with pronounced dipole moments arising from asymmetric atom electronegativities. Density Functional Theory (DFT) studies reveal key bond parameters: the N–O bond length typically measures ~1.38 Å, while C–O and C–N bonds range between 1.30–1.32 Å and 1.32–1.35 Å, respectively [4]. These measurements indicate significant bond delocalization within the ring. The dipole moment varies among isomers but generally falls between 2.5–4.5 Debye, influencing solubility and intermolecular interactions. Frontier molecular orbital analysis demonstrates a relatively large HOMO-LUMO energy gap (ΔE ≈ 6–7 eV), correlating with kinetic stability and moderate chemical reactivity [4]. Infrared spectroscopy identifies characteristic vibrational modes: C=N stretching appears near 1650 cm⁻¹, ring stretching at 980 cm⁻¹, and N–O stretching at 870 cm⁻¹. The UV-Vis spectrum typically shows absorption maxima around 220–280 nm due to π→π* transitions [4]. Substituents at the 3- and 5-positions profoundly impact electron density distribution: electron-withdrawing groups (e.g., nitrophenyl) decrease π-electron density at carbon atoms adjacent to nitrogen, while electron-donating groups increase it.
Table 1: DFT-Derived Structural Parameters of 1,2,4-Oxadiazole Core
Parameter | Value | Method/Basis Set | Influence on Properties |
---|---|---|---|
N1–O2 Bond Length | 1.383 Å | B3LYP/6-311G(d,p) | Ring stability |
N4–C5 Bond Length | 1.305 Å | B3LYP/6-311G(d,p) | Bond order in delocalized system |
Dipole Moment (μ) | 3.42 Debye | Gas Phase Calculation | Solubility, crystal packing |
HOMO-LUMO Gap (ΔE) | 6.71 eV | B3LYP/6-311G(d,p) | Chemical reactivity, optical properties |
C3–N4 Stretching | 1615 cm⁻¹ | IR Spectral Data | Characteristic identification band |
The strategic incorporation of fluorophenyl and nitrophenyl groups at the 5- and 3-positions of the 1,2,4-oxadiazole ring, respectively, creates a push-pull electronic system essential for bioactive compound design. The 4-fluorophenyl moiety contributes to enhanced bioavailability through several mechanisms: fluorine’s high electronegativity (χ = 3.98) creates a strong dipole moment (~1.6 D), facilitating hydrogen bonding and dipole-dipole interactions with target proteins. Its small atomic radius permits isosteric replacement of hydrogen without significant steric perturbation. Critically, the C–F bond increases metabolic stability by blocking oxidative metabolism at the para-position, extending in vivo half-lives [2] [6]. Conversely, the 3-nitrophenyl substituent serves as a potent electron-withdrawing group (σₘ = 0.71), reducing electron density across the oxadiazole ring. This enhances π-π stacking interactions with aromatic residues in enzyme binding pockets and facilitates charge-transfer complexes. The nitro group’s geometry (bond angle ~120°) allows optimal orientation for hydrogen bonding with amino acid residues like Arg356 in Aedes aegypti HKT enzyme, as confirmed by molecular docking studies [5].
In bioactive derivatives like 5-(4-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, this substituent combination yields multifunctional pharmacological profiles:
Table 2: Electronic and Bioactive Influence of Key Substituents
Substituent | Hammett Constant (σ) | Key Electronic Effect | Exemplar Bioactivity Enhancement |
---|---|---|---|
4-Fluorophenyl | σₚ = 0.06 | Moderate σ-withdrawing/π-donating | AChE IC₅₀ 0.00098 µM; metabolic stability |
3-Nitrophenyl | σₘ = 0.71 | Strong σ/π-withdrawing | HKT inhibition IC₅₀ 42 µM; NLO properties |
3,5-Dinitrophenyl | σₚ⁺ = 1.27 | Extreme electron withdrawal | Enhanced electrophilicity (ω⁻/ω⁺) [2] |
The synthetic exploration of 3,5-diaryl-1,2,4-oxadiazoles commenced in the mid-20th century, initially relying on thermal cyclization of amidoximes with carboxylic acid derivatives under harsh conditions. The landmark synthesis of Oxolamine (1950s) validated the pharmacological relevance of 1,2,4-oxadiazoles and spurred interest in 5-aryl-3-aryl derivatives [6]. Methodological evolution occurred in three phases:
Applications have expanded from early antitussives to multitarget therapeutics:
Table 3: Historical Milestones in 5-Aryl-3-Aryl-1,2,4-Oxadiazole Development
Time Period | Synthetic Advancement | Representative Compound | Therapeutic Application |
---|---|---|---|
1884 | First synthesis by Tiemann & Krüger | Unsubstituted 1,2,4-oxadiazole | Chemical curiosity |
1950s–1960s | Thermal cyclization methods | Oxolamine | Antitussive (FDA-approved) |
1980s–1990s | Activated ester coupling | Pleconaril | Antiviral (FDA-approved) |
2010s–Present | Microwave-assisted green synthesis | Sodium 4-[3-(4-NO₂Ph)-oxadiazol-5-yl]butanoate | HKT inhibition (larvicide) [5] |
2020s | Multitarget ligand design | Hybrid AChE-MAO-B inhibitors | Alzheimer’s disease [8] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7